molecular formula C14H19N7OS B12159899 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12159899
M. Wt: 333.41 g/mol
InChI Key: QYXYYDONCNHYEX-UHFFFAOYSA-N
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Description

    N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have interesting pharmacological properties due to its intricate structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar heterocyclic compounds are often synthesized through multistep processes involving cyclization reactions, amide formation, and functional group transformations.
    • Industrial production methods likely involve optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

      Oxidation: The thienopyrazole ring could undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction of the tetrazole group could yield the corresponding amine.

      Substitution: Substitution reactions (e.g., nucleophilic substitution) may occur at various positions on the cyclohexane ring.

      Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve reagents like hydrogen peroxide or m-chloroperbenzoic acid.

      Major Products: The products formed would vary based on the reaction conditions and regioselectivity.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore derivatives of this compound as potential drug candidates. Its unique structure could lead to interesting biological activities.

      Biological Studies: Investigating its effects on cellular pathways, receptors, and enzymes.

      Industry: If scalable synthesis methods are developed, it could find applications in pharmaceutical manufacturing.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available. researchers would likely investigate its interactions with biological targets (e.g., proteins, enzymes) and signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs of this compound are scarce, you might compare it to other thienopyrazoles, tetrazoles, and cyclohexane derivatives.

      Uniqueness: Highlight its distinctive features, such as the fused thienopyrazole ring system and the specific substitution pattern.

    Remember that the lack of detailed information reflects the complexity and novelty of this compound Researchers would need to explore it further to unlock its full potential

    Properties

    Molecular Formula

    C14H19N7OS

    Molecular Weight

    333.41 g/mol

    IUPAC Name

    N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

    InChI

    InChI=1S/C14H19N7OS/c1-20-12(10-7-23-8-11(10)17-20)16-13(22)14(5-3-2-4-6-14)21-9-15-18-19-21/h9H,2-8H2,1H3,(H,16,22)

    InChI Key

    QYXYYDONCNHYEX-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=C2CSCC2=N1)NC(=O)C3(CCCCC3)N4C=NN=N4

    Origin of Product

    United States

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